Ethylene bis(tribromoacetate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethylene bis(tribromoacetate) is a chemical compound with the molecular formula C6H4Br6O4. It is an ester derived from tribromoacetic acid and ethylene glycol. This compound is known for its high bromine content, making it useful in various applications, particularly in the field of organic synthesis and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethylene bis(tribromoacetate) can be synthesized through the esterification reaction between tribromoacetic acid and ethylene glycol. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of ethylene bis(tribromoacetate) may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of high-purity starting materials and controlled reaction parameters, such as temperature and pressure, are crucial to achieving a high-quality product. Additionally, purification steps such as recrystallization or distillation may be employed to remove any impurities and obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Ethylene bis(tribromoacetate) undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Reduction Reactions: The compound can be reduced to form ethylene bis(acetate) by using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester bonds in ethylene bis(tribromoacetate) can be hydrolyzed in the presence of water and an acid or base catalyst to yield tribromoacetic acid and ethylene glycol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions to prevent the decomposition of the reducing agent.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be carried out using sodium hydroxide or potassium hydroxide.
Major Products Formed
Substitution Reactions: New derivatives with different functional groups replacing the bromine atoms.
Reduction Reactions: Ethylene bis(acetate) and other reduced products.
Hydrolysis: Tribromoacetic acid and ethylene glycol.
Scientific Research Applications
Ethylene bis(tribromoacetate) has several applications in scientific research, including:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, particularly those requiring bromine atoms as functional groups.
Materials Science: The compound is used in the preparation of flame retardants and other brominated materials due to its high bromine content.
Analytical Chemistry: It is employed in chromatographic techniques for the separation and analysis of complex mixtures.
Pharmacology: Research studies have explored its potential use in drug development and as a precursor for biologically active compounds.
Mechanism of Action
The mechanism of action of ethylene bis(tribromoacetate) involves its ability to undergo various chemical reactions, particularly those involving the bromine atoms. The bromine atoms can participate in electrophilic substitution reactions, making the compound a versatile reagent in organic synthesis. Additionally, the ester bonds in the compound can be hydrolyzed, releasing tribromoacetic acid and ethylene glycol, which can further participate in other chemical reactions.
Comparison with Similar Compounds
Ethylene bis(tribromoacetate) can be compared with other similar compounds, such as:
Ethylene bis(acetate): Lacks the bromine atoms, making it less reactive in substitution reactions.
Ethylene bis(dibromoacetate): Contains fewer bromine atoms, resulting in different reactivity and applications.
Tribromoacetic acid: The parent acid of ethylene bis(tribromoacetate), used in similar applications but with different reactivity due to the absence of the ester linkage.
Ethylene bis(tribromoacetate) stands out due to its high bromine content and versatility in various chemical reactions, making it a valuable compound in both research and industrial applications.
Properties
CAS No. |
94159-39-4 |
---|---|
Molecular Formula |
C6H4Br6O4 |
Molecular Weight |
619.5 g/mol |
IUPAC Name |
2-(2,2,2-tribromoacetyl)oxyethyl 2,2,2-tribromoacetate |
InChI |
InChI=1S/C6H4Br6O4/c7-5(8,9)3(13)15-1-2-16-4(14)6(10,11)12/h1-2H2 |
InChI Key |
AZEYOLLKUUMOHW-UHFFFAOYSA-N |
Canonical SMILES |
C(COC(=O)C(Br)(Br)Br)OC(=O)C(Br)(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.